molecular formula C23H21N5O2S2 B2741039 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892747-50-1

10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2741039
CAS No.: 892747-50-1
M. Wt: 463.57
InChI Key: FWDHPPLXNQWYRF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a complex tricyclic scaffold containing sulfur and four nitrogen atoms. The 2,5-dimethylbenzenesulfonyl group and N-(3-ethylphenyl) substituent contribute to its unique physicochemical properties, including lipophilicity, steric bulk, and electronic effects. Its synthesis likely involves multi-step heterocyclic coupling and sulfonylation, analogous to methods used for structurally related compounds .

Properties

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-4-16-6-5-7-17(13-16)24-21-20-18(10-11-31-20)28-22(25-21)23(26-27-28)32(29,30)19-12-14(2)8-9-15(19)3/h5-13H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDHPPLXNQWYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to form the thienopyrimidine core . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or ethylphenyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The closest structural analog is 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine (CAS 892730-07-3) . Key differences include:

  • Amine Substituent : The 3-ethylphenyl group vs. 4-chlorophenylmethyl alters lipophilicity (predicted logP: ~4.2 vs. ~3.8) and steric bulk, which may influence membrane permeability and target binding.

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 892730-07-3
Molecular Weight ~525 g/mol ~510 g/mol
logP (Predicted) 4.2 3.8
Hydrogen Bond Acceptors 8 8
Hydrogen Bond Donors 1 1
Key Substituents 2,5-dimethylbenzenesulfonyl, 3-ethylphenyl Benzenesulfonyl, 4-chlorophenylmethyl
Docking and Binding Efficiency

Chemical Space Docking studies highlight that substituent filtering (e.g., excluding bulky or polar groups) enriches high-affinity binders. The target compound’s 2,5-dimethylbenzenesulfonyl group may improve docking scores compared to analogs with unsubstituted sulfonyl groups due to optimized van der Waals interactions. However, over-filtering in virtual screening could exclude viable candidates with non-traditional substituents .

Heterocyclic Core Comparisons

Compounds with dithia-azatetracyclo structures (e.g., 9-(3-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives ) exhibit reduced nitrogen content but similar ring strain.

Biological Activity

The compound 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on available literature and research findings.

Chemical Structure and Properties

This compound features a unique structural framework characterized by a tetraazatricyclo structure combined with sulfonyl and thioether functionalities. Its molecular formula is C23H25N5O2S2C_{23}H_{25}N_5O_2S_2 with a molecular weight of approximately 455.61 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key intermediates include sulfonyl chlorides and amines which are crucial for constructing the final product. The synthetic route can be optimized using techniques such as continuous flow reactors to enhance yield and purity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells, potentially modulating enzyme activity or receptor functions. While detailed studies are still required to elucidate the exact mechanisms, preliminary investigations suggest that it may influence various biochemical pathways critical for cellular functions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have shown promising results in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction:

Compound Cell Line IC50 (nM)
10-(2,5-Dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thiaHepG2TBD
Compound 7e (related)SKRB-31.2
Compound 7e (related)SW6204.3
Compound 7e (related)A54944
Compound 7e (related)HepG248

These findings suggest that derivatives of this compound may possess significant anticancer properties worth further exploration.

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other biological activities including antimicrobial effects and potential use as a biochemical probe or inhibitor in various research applications. The sulfonamide functionality often enhances solubility and bioavailability, making it suitable for pharmaceutical development.

Case Studies and Research Findings

  • Anticancer Studies : A series of benzothiazole derivatives similar in structure have been synthesized and tested against multiple cancer cell lines. These studies demonstrated that certain modifications lead to enhanced potency against specific tumors (e.g., HepG2 cells) .
  • Mechanistic Insights : Flow cytometry analyses have been employed to investigate the apoptosis-inducing effects of similar compounds on cancer cells, revealing concentration-dependent responses .
  • Comparative Analysis : Compounds structurally related to 10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia have been evaluated for their biological profiles, showing varied efficacy across different cancer types .

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